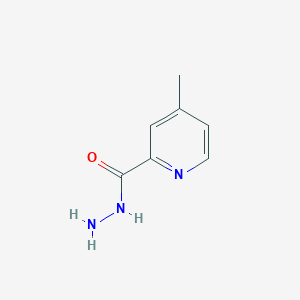

4-Methylpyridine-2-carbohydrazide

Description

Contextualization of Pyridine-Carbohydrazides as Prominent Chemical Scaffolds in Organic and Medicinal Chemistry

Pyridine-carbohydrazide derivatives are a class of organic compounds that have garnered considerable attention in both organic and medicinal chemistry. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs. researchgate.net The carbohydrazide (B1668358) group (-CONHNH2) is a valuable synthon in organic synthesis, allowing for the construction of various heterocyclic systems. mdpi.com The combination of these two components results in a scaffold with a wide range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.aicmjpublishers.com

Significance of the Hydrazide Moiety and Pyridine Nucleus in Functional Compound Design

The hydrazide moiety is a key functional group that imparts specific chemical and biological properties to a molecule. It can act as a linker, connecting different molecular fragments, and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. mdpi.comas-proceeding.com In solution, hydrazides can exist in equilibrium between keto and enol forms, influencing their reactivity. mdpi.com

Overview of Research Directions and Key Academic Contributions Pertaining to 4-Methylpyridine-2-carbohydrazide and Its Analogues

Research into this compound and its analogues has explored several promising avenues. Scientists have synthesized and characterized a variety of derivatives, often by condensing the hydrazide with different aldehydes or ketones to form Schiff bases. researchgate.net These modifications aim to enhance the biological activity and explore the structure-activity relationships.

Key academic contributions include the synthesis of novel pyridine carbohydrazide derivatives and their evaluation for various biological activities. For instance, some studies have focused on the antimicrobial and antifungal effects of these compounds, particularly against multidrug-resistant strains. researchgate.netnih.gov Other research has investigated their potential as anticonvulsant agents. nih.gov Furthermore, computational studies, such as molecular docking and DFT (Density Functional Theory) calculations, have been employed to understand the binding interactions of these compounds with biological targets and to predict their properties. as-proceeding.comas-proceeding.comresearchgate.net

Current Gaps and Future Prospects in the Fundamental Research of this compound

While research has demonstrated the potential of this compound and its derivatives, there are still gaps in our fundamental understanding of this compound. More in-depth studies are needed to fully elucidate its mechanism of action at the molecular level for its various biological activities. A comprehensive investigation into its coordination chemistry with different metal ions could also unveil novel applications in catalysis and materials science.

The future prospects for research on this compound are bright. The development of more efficient and sustainable synthetic methods for this compound and its analogues is an important area of future work. Further exploration of its therapeutic potential against a wider range of diseases is warranted. The use of advanced computational tools will continue to play a crucial role in guiding the design and optimization of new, more potent derivatives with improved drug-like properties. researchgate.net The growing interest in this scaffold suggests that this compound will continue to be a valuable building block in the quest for new and effective chemical entities.

Structure

3D Structure

Properties

CAS No. |

34285-72-8 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

4-methylpyridine-2-carbohydrazide |

InChI |

InChI=1S/C7H9N3O/c1-5-2-3-9-6(4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |

InChI Key |

ZOUCOBIAPHHDRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methylpyridine 2 Carbohydrazide

Established Synthetic Pathways for 4-Methylpyridine-2-carbohydrazide Synthesis

The synthesis of this compound can be achieved through several established routes, primarily involving the modification of a pre-existing pyridine (B92270) ring.

Esterification and Subsequent Hydrazinolysis of 4-Methylpyridine-2-carboxylic Acid Derivatives

A primary and widely utilized method for synthesizing this compound involves a two-step process starting from a 4-methylpyridine-2-carboxylic acid derivative. The initial step is an esterification reaction. For instance, 2-methyl-pyridine-4-carboxylic acid can be converted to its corresponding methyl ester. google.com This is often achieved by reacting the carboxylic acid with a lower alkanol, such as methanol, in the presence of a suitable catalyst.

Following the successful esterification, the resulting ester, for example, 2-methyl-pyridine-4-carboxylic acid methyl ester, undergoes hydrazinolysis. google.com This reaction is typically carried out by treating the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like an alcohol, often with gentle heating to facilitate the reaction. google.com The hydrazine hydrate reacts with the ester functional group, replacing the alkoxy group (-OR) with a hydrazinyl group (-NHNH2) to yield the desired this compound. A similar process is noted for the synthesis of 2-methyl-pyridine-4-carboxylic acid hydrazide, where the corresponding methyl ester is treated with hydrazine hydrate. google.com

Utilization of 2-Amino-4-methylpyridine (B118599) as a Key Starting Material in Related Syntheses

2-Amino-4-methylpyridine, also known as 2-amino-4-picoline, serves as a versatile starting material in the synthesis of various pyridine derivatives. ontosight.aisolubilityofthings.com Its structure, featuring a pyridine ring with an amino group at the 2-position and a methyl group at the 4-position, makes it a valuable intermediate. ontosight.ai While not a direct precursor in a single-step synthesis to this compound, its utility in creating more complex molecules highlights its importance in the broader context of pyridine chemistry. solubilityofthings.com For instance, it is used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate. sigmaaldrich.com The amino group can be a handle for further functionalization, potentially leading to the carbohydrazide (B1668358) moiety through a multi-step sequence.

Alternative Synthetic Routes and Precursors for Pyridine-Carbohydrazides

Alternative strategies for the synthesis of pyridine-carbohydrazides often involve the construction of the pyridine ring itself or the modification of other functional groups on a pre-formed pyridine scaffold. One approach involves the use of readily available enones, which can be converted into 1,5-dicarbonyl compounds through a Hosomi-Sakurai allylation followed by oxidative cleavage. nih.gov Subsequent cyclization of the 1,5-dicarbonyl intermediate with hydroxylamine (B1172632) hydrochloride can yield substituted pyridines. nih.gov

Another versatile method for synthesizing substituted pyridines involves a domino reaction of 5-membered cyclic sulfamidate imines with Morita-Baylis-Hillman acetates of nitroolefins or nitrodienes. organic-chemistry.org Furthermore, the synthesis of pyridine carbohydrazide derivatives has been reported through various condensation and cyclization reactions. researchgate.net For example, a series of N'-[substituted] pyridine-4-carbohydrazides were synthesized, indicating the adaptability of the carbohydrazide functional group to further modifications. nih.gov

Derivatization Strategies for Expanding the Chemical Space of this compound

The chemical space of this compound can be significantly expanded through various derivatization strategies, primarily targeting the reactive hydrazide moiety. These modifications are crucial for exploring the structure-activity relationships of the resulting compounds.

Formation of Schiff Base Derivatives and Their Structural Variations

A prominent derivatization strategy involves the condensation of the hydrazide group of this compound with various aldehydes or ketones to form Schiff bases. researchgate.netnih.gov This reaction typically proceeds by reacting the hydrazide with an appropriate carbonyl compound, often in a suitable solvent and sometimes with catalytic amounts of acid. nih.gov The resulting Schiff bases, also known as N-acylhydrazones, contain an azomethine (-C=N-) group and offer a platform for significant structural diversity.

The structural variations of these Schiff bases are extensive and depend on the nature of the aldehyde or ketone used in the condensation. By employing a wide range of aromatic and heterocyclic aldehydes, a library of Schiff base derivatives with different substituents and electronic properties can be generated. For example, reactions of 2,4-dinitrophenylhydrazine (B122626) with salicylaldehyde (B1680747) and pyridine-2-carbaldehyde yield the corresponding hydrazone Schiff base ligands. researchgate.net These variations allow for the fine-tuning of the molecule's steric and electronic profile.

Synthesis of N-Acyl Hydrazone Analogues and Functionalized Derivatives

N-acyl hydrazones are a significant class of derivatives obtainable from carbohydrazides. nih.gov These compounds are recognized as a versatile scaffold in drug design due to their straightforward synthesis and wide range of biological activities. nih.gov The synthesis generally involves the condensation of a hydrazide with an aldehyde or ketone. nih.gov The N-acyl hydrazone structure is characterized by the presence of both amide and imine functional groups, which can exhibit geometrical isomerism (E/Z) around the C=N double bond. nih.gov

Further functionalization of the N-acyl hydrazone derivatives can be achieved by introducing various substituents on the aromatic rings of either the hydrazide or the aldehyde/ketone precursor. This allows for the creation of a diverse library of analogues with modified properties. For instance, a series of N-acyl hydrazones were synthesized from methyl δ-oxopentanoate with different substituted groups. acs.org The versatility of the N-acyl hydrazone framework allows for systematic modifications to explore their chemical and biological potential. nih.gov

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Triazines, Imidazopyridines)

The carbohydrazide moiety of this compound is a key functional group that enables a variety of cyclocondensation reactions, yielding fused heterocyclic systems. This reactivity is pivotal for the synthesis of novel compounds with diverse chemical properties. The hydrazide acts as a binucleophile, reacting with various electrophilic reagents to construct new rings fused to the parent pyridine core.

A prominent example of this is the formation of triazolo-pyridine systems. The reaction of a pyridine carbohydrazide with reagents like carbon disulfide can lead to the formation of a 1,2,4-triazolo-[3,4-a]-pyridine derivative nih.gov. This transformation involves the initial formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to furnish the fused triazole ring.

Similarly, the reaction of pyridine hydrazides with other reagents can yield different fused systems. For instance, treatment with acetic acid or phthalic anhydride (B1165640) can result in the formation of pyrazolo-[3,4-b]-pyridine or other pyridine derivatives, respectively nih.gov. The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, can also be achieved through multi-component reactions involving related hydrazide precursors rsc.org. These reactions often proceed via a cascade mechanism involving condensation, Michael addition, and subsequent intramolecular cyclization to build the fused imidazole (B134444) ring rsc.org.

Table 1: Examples of Cyclocondensation Reactions for Fused Heterocycle Synthesis

| Starting Material Class | Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| Pyridine carbohydrazide | Carbon Disulfide | 1,2,4-Triazolo-[3,4-a]-pyridine | nih.gov |

| Pyridine carbohydrazide | Acetic Acid | Pyrazolo-[3,4-b]-pyridine | nih.gov |

Introduction of Lipophilic Moieties for Structural Modification

Modifying the lipophilicity of a parent compound is a fundamental strategy in medicinal chemistry to influence its absorption, distribution, metabolism, and excretion (ADMET) properties. For this compound and its derivatives, the introduction of lipophilic moieties can be achieved through various chemical transformations.

This structural modification is crucial for enhancing the bioavailability of polar compounds. An increase in lipophilic character can improve a molecule's ability to permeate lipid-rich biological membranes nih.gov. The balance between hydrophilic and lipophilic properties is critical, and log P (the partition coefficient) is a key parameter used to quantify this characteristic nih.gov. By strategically adding lipophilic groups, chemists can modulate the physicochemical properties of this compound derivatives to suit specific applications.

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the use of advanced and sustainable methods to improve efficiency, reduce environmental impact, and access novel chemical structures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods foliamedica.bg.

The synthesis of heterocyclic systems, including those derived from hydrazides, has greatly benefited from this technology. For instance, one-pot condensation reactions to form pyrazolo[3,4-b]pyridine derivatives can be efficiently carried out under microwave irradiation in aqueous media rsc.org. Such protocols often involve the condensation of a hydrazide-containing precursor, an aldehyde, and a β-diketone rsc.org. The use of microwave heating can shorten reaction times from hours to mere minutes foliamedica.bgnih.gov. This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for the high-throughput generation of compound libraries for screening purposes nih.gov.

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic planning to create more environmentally benign processes. These principles focus on minimizing waste, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes youtube.comnih.gov.

In the context of synthesizing derivatives of this compound, green chemistry can be applied in several ways:

Waste Prevention: Designing synthetic routes that generate minimal byproducts is a core tenet youtube.com. One-pot and multi-component reactions are prime examples, as they reduce the number of steps and purification stages, thereby minimizing waste nih.gov.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product youtube.com. Reactions like cycloadditions are inherently atom-economical.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol, or even solvent-free conditions nih.gov. Microwave-assisted synthesis is often compatible with these safer media rsc.org.

Catalysis: The use of catalysts, especially highly efficient and recyclable ones, is preferred over stoichiometric reagents to reduce waste .

By applying these principles, the synthesis of this compound derivatives can be made more sustainable and cost-effective.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of this compound and Its Derivatives

The unambiguous determination of the chemical structure of this compound and its derivatives relies on a suite of modern analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a typical derivative of this compound, distinct signals corresponding to each type of proton are observed. The aromatic protons on the pyridine ring typically appear as multiplets or doublets in the downfield region (δ 7.0-8.5 ppm). The methyl group (CH₃) protons attached to the pyridine ring would be visible as a sharp singlet further upfield (around δ 2.3-2.5 ppm). The protons of the hydrazide moiety (CO-NH-NH₂) are exchangeable with D₂O and appear as broad singlets, with the NH proton often resonating at a very downfield chemical shift (δ > 9.5 ppm) and the NH₂ protons appearing at a more moderate shift (e.g., δ 4.5-5.5 ppm) farmaciajournal.comnih.gov.

Table 2: Representative NMR Data for a Heterocyclic Carbohydrazide Derivative

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Hydrazide NH | ~9.65 (singlet) | N/A | farmaciajournal.com |

| Hydrazide NH₂ | ~4.60 (singlet) | N/A | farmaciajournal.com |

| Pyridine Aromatic CH | 7.0 - 8.5 (multiplets) | 120 - 150 | nih.gov |

| Pyridine C-CH₃ | N/A | ~150-160 | nih.gov |

| Methyl CH₃ | ~2.30 (singlet) | ~21 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would present a unique fingerprint arising from its constituent parts: the 4-methylpyridine (B42270) ring and the 2-carbohydrazide side chain.

The hydrazide group (-CONHNH₂) is responsible for several characteristic bands. lumenlearning.combellevuecollege.edulibretexts.org The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups are expected to produce distinct absorptions in the region of 3100-3400 cm⁻¹. Typically, primary amines show two bands (asymmetric and symmetric stretching), while the secondary amide N-H stretch appears as a single band. pressbooks.pub

The carbonyl group (C=O) of the hydrazide, often referred to as the Amide I band, would give rise to a strong, sharp absorption peak, anticipated between 1650 and 1690 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state. The N-H bending vibration, known as the Amide II band, is expected to appear around 1580-1620 cm⁻¹. lumenlearning.com

The pyridine ring itself contributes to the spectrum with characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group (-CH₃) would be found in the 2850-2960 cm⁻¹ range. pressbooks.pub The out-of-plane C-H bending vibrations of the substituted pyridine ring would provide signals in the fingerprint region below 900 cm⁻¹, which can be diagnostic of the substitution pattern.

A hypothetical table of the principal expected IR absorption bands for this compound is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydrazide N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Carbonyl C=O (Amide I) | Stretching | 1650 - 1690 |

| Pyridine Ring C=C, C=N | Stretching | 1400 - 1600 |

| Amide N-H (Amide II) | Bending | 1580 - 1620 |

| Methyl C-H | Bending | 1370 - 1450 |

| Pyridine C-H | Out-of-plane Bending | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk For this compound (C₇H₉N₃O), the molecular weight is 151.17 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 151.

The fragmentation of the molecular ion would provide valuable structural information. Hydrazides and pyridine derivatives exhibit predictable cleavage patterns. researchgate.netresearchgate.netnih.gov Key fragmentation pathways for this compound would likely include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazides, which would lead to the formation of the 4-methylpicolinoyl cation ([M-NH₂]⁺) at m/z 135.

Loss of the entire hydrazide moiety: Cleavage of the C-C bond between the pyridine ring and the carbonyl group could result in a fragment corresponding to the 4-methylpyridine cation at m/z 93.

Formation of the 4-methyl-2-cyanopyridine ion: A rearrangement followed by the loss of water could potentially lead to a fragment at m/z 118.

Fragmentation of the pyridine ring: The pyridine ring itself can break apart, yielding characteristic smaller fragments, though these are often complex.

A table summarizing the plausible major fragments is shown below.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 151 | [C₇H₉N₃O]⁺ (Molecular Ion) | - |

| 135 | [C₇H₇N₂O]⁺ | NH₂ |

| 121 | [C₆H₅N₂O]⁺ | N₂H₂ |

| 118 | [C₇H₆N₂]⁺ | H₂O + H |

| 93 | [C₆H₇N]⁺ | CONHNH₂ |

| 78 | [C₅H₄N]⁺ | CH₃, CONHNH₂ |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as derivatives of isoniazid (B1672263), provides insight into the likely structural features. wits.ac.zarsc.org

A successful crystallographic analysis of this compound would yield a wealth of information, including:

Intermolecular Interactions: The solid-state packing is dominated by non-covalent interactions. Hydrogen bonding is expected to be a key feature, with the N-H groups of the hydrazide acting as hydrogen bond donors and the carbonyl oxygen and the pyridine nitrogen atom acting as acceptors. acs.org These interactions would likely link the molecules into extended networks, such as chains or sheets. researchgate.net

Polymorphism: The study could reveal if the compound exists in different crystalline forms (polymorphs), which can have different physical properties. wits.ac.zarsc.org

The data obtained would allow for a complete description of the supramolecular architecture, which is crucial for understanding the material's properties.

Coordination Chemistry of 4 Methylpyridine 2 Carbohydrazide and Its Analogues

Ligand Design Principles and Coordination Modes of Pyridine-Carbohydrazides

The versatility of pyridine-carbohydrazide ligands stems from their inherent structural and electronic properties, which can be fine-tuned to achieve specific coordination behaviors.

Bidentate, Tridentate, and Polydentate Coordination Capabilities

Pyridine-carbohydrazide derivatives are capable of acting as versatile ligands, exhibiting a range of coordination modes. They can function as bidentate, tridentate, or even polydentate ligands, depending on the specific metal ion and reaction conditions. For instance, bis(pyridylhydrazone) compounds have been shown to act as tridentate deprotonated ligands in some complexes, while functioning as bidentate ligands in others. nih.gov The coordination involves the pyridine (B92270) nitrogen and the carbonyl oxygen or the enolic oxygen of the hydrazide moiety. nih.govmdpi.com The ability to form chelate rings, typically five- or six-membered, enhances the stability of the resulting metal complexes. The denticity can be influenced by the nature of the metal ion, with some metals preferring a lower coordination number and others accommodating a higher number of donor atoms. nih.gov

The flexibility of the carbohydrazide (B1668358) backbone allows for the formation of both mononuclear and dinuclear complexes. In dinuclear complexes, the ligand can bridge two metal centers, often through the oxygen atom of the hydrazide group. doi.org This bridging capability can lead to the formation of one-, two-, or three-dimensional coordination polymers. nih.govstrath.ac.uk

Influence of the Methyl Group and Pyridine Nitrogen on Coordination Affinity and Selectivity

The presence and position of a methyl group on the pyridine ring significantly influence the coordination properties of the ligand. jyu.firesearchgate.netnih.gov The methyl group, being an electron-donating group, increases the electron density on the pyridine nitrogen, thereby enhancing its basicity and donor strength. researchgate.net This increased basicity generally leads to stronger metal-nitrogen bonds and greater complex stability. researchgate.net

The position of the methyl group is also critical. A methyl group at the 4-position, as in 4-Methylpyridine-2-carbohydrazide, primarily exerts an electronic effect, increasing the ligand's donor capacity without introducing significant steric hindrance around the coordination site. researchgate.net In contrast, a methyl group at the 6-position (ortho to the nitrogen) can introduce steric bulk, which may influence the geometry of the resulting complex and potentially lead to more rapid ligand dissociation. nih.gov This steric effect can be strategically used to control the reactivity of the metal center. nih.gov The pyridine nitrogen itself is a key coordination site, readily binding to a wide range of metal ions. jscimedcentral.comresearchgate.net

Tautomerism and Its Impact on Coordination Environments

Pyridine-carbohydrazide ligands can exist in tautomeric forms, primarily the keto-enol tautomerism of the hydrazide moiety. In the solid state and in solution, an equilibrium exists between the keto form (-C(=O)NHNH2) and the enol form (-C(OH)=NNH2). doi.orgchemtube3d.comyoutube.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Cu(II), Fe(III), Mo(VI))

The synthesis of transition metal complexes with ligands analogous to this compound has been widely reported. For instance, complexes of Cu(II) have been prepared using various methyl-substituted pyridine N-oxides. nih.gov The reaction of a carbohydrazone ligand, derived from carbohydrazide, with Mn(II) has yielded a 2D coordination polymer. doi.org Similarly, the synthesis of Cu(II) malonate complexes with 2-amino-4-methylpyridine (B118599) as an auxiliary ligand has been documented. acs.org The preparation of Co(II) complexes with 2-amino-4-methylpyridine has also been achieved. researchgate.net The general method involves mixing the ligand and the metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. nih.gov The resulting complexes can then be isolated as crystalline solids.

Table 1: Examples of Synthesized Transition Metal Complexes with Related Ligands

| Ligand | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| Methyl-substituted 4-nitropyridine (B72724) N-oxides | Cu(II) | Mono- and dinuclear complexes | nih.gov |

| Bis-[(E)-N′-(phenyl(pyridin-2-yl)methylene)]carbohydrazide | Mn(II) | 2D coordination polymer | doi.org |

| 2-amino-4-methylpyridine | Cu(II) | 1D anionic copper-malonate moiety | acs.org |

Spectroscopic, Magnetic, and Electrochemical Investigations of Coordination Compounds

The characterization of these coordination compounds relies on a combination of spectroscopic, magnetic, and electrochemical techniques to elucidate their structure, bonding, and redox properties.

Spectroscopic Investigations: Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode of the ligand. Changes in the vibrational frequencies of the C=O and N-H bands of the carbohydrazide moiety upon complexation provide evidence for the involvement of these groups in bonding. doi.org A shift in the pyridine ring vibrations indicates coordination of the pyridine nitrogen. researchgate.net Electronic absorption spectroscopy (UV-Vis) provides information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry and the nature of the metal-ligand interactions. doi.orgnih.gov

Magnetic Investigations: Magnetic susceptibility measurements are crucial for determining the magnetic properties of paramagnetic complexes, such as those of Cu(II) and Fe(III). doi.orgnih.govresearchgate.net These measurements can reveal the spin state of the metal ion and the nature of magnetic exchange interactions in polynuclear complexes. For example, temperature-dependent magnetic susceptibility studies on a dinuclear Mn(II) complex with a carbohydrazone ligand indicated antiferromagnetic coupling between the metal centers. doi.org

Electrochemical Investigations: Cyclic voltammetry and other electrochemical techniques are employed to study the redox behavior of the metal complexes. researchgate.netrsc.orgnih.govnih.gov These studies can determine the formal reduction potentials of the metal center and assess the stability of different oxidation states. The electrochemical properties are influenced by the nature of the ligand and the coordination environment. For instance, the electron-donating or withdrawing nature of substituents on the pyridine ring can modulate the redox potential of the metal center. researchgate.net The electrochemical synthesis of related pyridine carboxamides from pyridine carbohydrazides has also been explored. rsc.orgresearchgate.net

Table 2: Characterization Techniques and Findings for Related Complexes

| Technique | Information Obtained | Example Finding | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Coordination mode of the ligand | Shift in C=O and pyridine ring vibrations upon complexation | doi.orgresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions and coordination geometry | d-d transitions and ligand-to-metal charge transfer bands observed | doi.orgnih.gov |

| Magnetic Susceptibility | Magnetic properties and exchange interactions | Antiferromagnetic coupling in a dinuclear Mn(II) complex | doi.org |

Crystal Engineering and Solid-State Structures of Metal-Carbohydrazide Complexes

In related pyridine-carbohydrazide derivatives, different conformations and packing motifs are observed in their crystal structures. For instance, the orientation of the pyridine ring and the carbohydrazide moiety can vary significantly, influencing the intermolecular interactions that stabilize the crystal lattice. nih.gov The solid-state structures of metal complexes with ligands analogous to this compound, such as those derived from 4-nitropyrazole-3-carboxylic acid, demonstrate how the metal ion can template the ligand system, directing the formation of specific three-dimensional arrays. researchgate.net

A prominent feature in the crystal structures of similar compounds is the formation of hydrogen-bonded chains. For example, in some thiophene-carbohydrazide-pyridine derivatives, N—H⋯Np (where p = pyridine) hydrogen bonds generate C(7) or C(6) chains. nih.gov The planarity of the molecule is also a key factor, with the molecule often being nonplanar. wikipedia.org In copper(II) complexes with 4-methylpyridine (B42270), the orientation of the pyridine rings within the trigonal bipyramidal coordination geometry has been shown to be crucial for stimulating π-back donation from the metal to the ligand. researchgate.net

The following table summarizes key structural features observed in related metal-carbohydrazide complexes:

| Feature | Description | Reference |

| Conformational Isomerism | Different spatial arrangements of the carbohydrazide and pyridine moieties are observed in the solid state. | nih.gov |

| Hydrogen Bonding Motifs | Formation of characteristic hydrogen-bonded chains, such as C(7) and C(6) motifs, involving the carbohydrazide and pyridine groups. | nih.gov |

| Metal-Templated Assembly | The metal ion directs the orientation of the ligands to form specific and often complex three-dimensional structures. | researchgate.net |

| Ligand Planarity | The carbohydrazide molecule is typically nonplanar, which influences the crystal packing. | wikipedia.org |

| Pyridine Ring Orientation | In certain copper complexes, the orientation of the 4-methylpyridine ring affects the electronic properties of the complex. | researchgate.net |

Supramolecular Interactions within Coordination Systems

Hydrogen Bonding Networks and Intermolecular Forces in Crystal Packing

Hydrogen bonds are the most significant directional intermolecular interactions in the crystal structures of carbohydrazide derivatives. nih.gov Classical N—H⋯O and N—H⋯N hydrogen bonds are prevalent, often leading to the formation of robust one-, two-, or three-dimensional networks. nih.govresearchgate.net In the absence of strong hydrogen bond donors or acceptors, weaker interactions such as C—H⋯O, C—H⋯N, and C—H⋯S contacts can also play a role in the crystal packing. nih.gov

The interplay of different types of hydrogen bonds can lead to the formation of specific and predictable patterns, known as supramolecular synthons. nih.gov For example, in some systems, R22(8) ring motifs are generated through N-H...O hydrogen bonds between the acid and the pyrimidine (B1678525) base. nih.gov The presence of solvent molecules, such as water or alcohols, can further complicate the hydrogen-bonding network by forming water-mediated interactions and large ring motifs. nih.govmdpi.com Aromatic π–π stacking interactions can also contribute to the stability of the crystal structure, although they are not always present. nih.govnih.gov

The table below details the common supramolecular interactions found in related systems:

| Interaction Type | Description | Reference |

| N—H⋯N Hydrogen Bonds | Often form chains with graph-set motifs like C(7) and C(6). | nih.gov |

| N—H⋯O Hydrogen Bonds | A common and strong interaction leading to the formation of dimers and chains. | researchgate.netmdpi.com |

| Weak C—H⋯X Interactions | (X = N, O, S) Contribute to the overall stability of the crystal lattice. | nih.gov |

| Water-Mediated Interactions | Solvent molecules can bridge complex units, forming extended hydrogen-bonded networks. | nih.govmdpi.com |

| π–π Stacking | Interactions between aromatic rings can further stabilize the crystal packing. | nih.gov |

Formation of Multi-Nuclear and Polymeric Coordination Architectures

The ability of carbohydrazide-based ligands to bridge multiple metal centers is a key factor in the formation of multi-nuclear and polymeric coordination architectures. The coordination mode of the ligand, whether it acts as a monodentate, bidentate, or tridentate species, directly influences the dimensionality of the resulting structure. mdpi.com

For instance, in some alkaline earth pentacyanocyclopentadienide complexes, 4,4'-bipyridine, an analogue of the pyridine moiety in this compound, can function as either a monodentate or a bidentate bridging ligand, leading to the formation of coordination polymers. mdpi.com The choice of solvent can also play a critical role in determining the final structure, as different solvent molecules can coordinate to the metal center and influence the bridging behavior of the primary ligand. mdpi.com

The formation of one-dimensional (1D) zigzag polymeric chains has been observed in lead(II) complexes where the metal center is chelated by a tridentate pincer-type ligand and further connected through tetrel bonds. researchgate.net In other cases, two-dimensional (2D) grid sheet motifs can form, which then assemble into microporous frameworks capable of incorporating guest molecules. reading.ac.uk The combination of bridging ligands and various supramolecular interactions can lead to the construction of complex and fascinating multi-nuclear and polymeric architectures.

Theoretical Aspects of Metal-Ligand Bonding and Electronic Structure in Complexes

Theoretical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the nature of metal-ligand bonding and the electronic structure of these complexes. These computational methods allow for the analysis of bond orders, charge distribution, and the energies of molecular orbitals, which are crucial for understanding the stability and reactivity of the complexes.

In studies of related metal complexes, DFT calculations have been used to determine the Wiberg bond index (WBI), which provides a measure of the M–C bond strength. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure, confirming the low-spin nature of some Ni(II), Cu(II), and Zn(II) complexes. mdpi.com

Theoretical studies on Cu₄OCl₆(4-Mepy)₄ complexes have indicated the presence of π-back bonding between the Cu(II) atoms and the 4-methylpyridine ligands. researchgate.net This type of interaction, where electron density is transferred from the metal d-orbitals to the π* orbitals of the ligand, can significantly influence the electronic properties and reactivity of the complex. The orientation of the pyridine ring was found to be a critical factor in facilitating this π-back donation. researchgate.net

The electronic spectra of these complexes are also informative. The absence of n→π* transition bands in the 300–400 nm region for some Ag(I) and Cu(II) complexes suggests that coordination occurs through the non-bonding (n) electron pair of the nitrogen atom. mdpi.com

The following table summarizes the key theoretical aspects:

| Theoretical Concept | Description | Reference |

| Wiberg Bond Index (WBI) | A measure of the strength and character (σ or π) of metal-ligand bonds. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Provides information on charge distribution, hybridization, and spin state of the metal center. | mdpi.com |

| π-Back Bonding | Transfer of electron density from the metal to the ligand's π* orbitals, influencing electronic properties. | researchgate.netresearchgate.net |

| Electronic Transitions | Analysis of UV-Vis spectra can reveal information about the nature of coordination. | mdpi.com |

Computational and Theoretical Investigations of 4 Methylpyridine 2 Carbohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the behavior of 4-Methylpyridine-2-carbohydrazide.

The electronic structure of a molecule dictates its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. chadsprep.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. wikipedia.orgicm.edu.plnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For derivatives of pyridine-carbohydrazide, DFT calculations are employed to determine these energies. icm.edu.pl Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions, providing a more detailed picture of the electronic structure. icm.edu.plmdpi.com

Table 1: Representative Frontier Molecular Orbital Properties Calculated via DFT

| Parameter | Description | Typical Calculated Value (eV) for related structures |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 2.0 to 4.5 |

Note: The values presented are representative based on DFT calculations for structurally similar carbohydrazide (B1668358) derivatives and can vary depending on the specific computational method and basis set used.

Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational landscape and identify the most stable (lowest energy) geometries. icm.edu.pl These calculations involve systematically rotating specific bonds, such as the C-C and C-N bonds of the carbohydrazide moiety, and calculating the energy at each step. This analysis reveals the energy barriers between different conformations and the preferred spatial arrangement of the atoms. Studies on similar carbohydrazide derivatives show that the planarity or non-planarity of the molecule is influenced by these torsional angles. nih.gov

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netresearchgate.net These predicted spectra can aid in the assignment of experimental signals. For the 4-methylpyridine (B42270) moiety, characteristic chemical shifts are well-documented. chemicalbook.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. jinr.runih.gov These calculations help in assigning the vibrational modes of different functional groups, such as the C=O (amide I), N-H bending (amide II), and C-N stretching (amide III) vibrations of the carbohydrazide group, as well as the characteristic vibrations of the pyridine (B92270) ring. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netrsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions. researchgate.net

Table 2: Predicted Spectroscopic Data for Key Functional Groups in this compound

| Spectroscopy | Functional Group | Predicted Wavenumber/Chemical Shift |

| IR | C=O Stretch (Amide I) | ~1640-1690 cm⁻¹ |

| N-H Bend (Amide II) | ~1510-1550 cm⁻¹ | |

| Pyridine Ring Vibrations | ~1400-1600 cm⁻¹ | |

| ¹H NMR | Pyridine Protons | δ 7.0-8.5 ppm |

| Methyl Protons | δ ~2.3 ppm | |

| N-H Protons | δ > 8.0 ppm (variable) | |

| ¹³C NMR | Pyridine Carbons | δ 120-150 ppm |

| Carbonyl Carbon | δ ~165-175 ppm | |

| Methyl Carbon | δ ~20 ppm |

Note: These are approximate values based on DFT calculations and experimental data from structurally related compounds. chemicalbook.comresearchgate.net

DFT calculations can be used to compute a range of global and local reactivity descriptors that help in understanding the chemical reactivity of this compound. These indices are derived from the HOMO and LUMO energies. chemrxiv.org

Key global reactivity indices include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

Analysis of these descriptors can predict how the molecule will behave in a chemical reaction. chemrxiv.org Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting the most probable sites for chemical attack. chemrxiv.org

Table 3: Representative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Note: The formulas provided are based on finite difference approximations.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. cmjpublishers.comcmjpublishers.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Derivatives of pyridine-carbohydrazide have been investigated for their potential to interact with various biomolecular targets.

Enzyme Inhibition: Molecular docking studies have explored the binding of similar compounds to the active sites of enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinases (CDKs), which are important targets in cancer therapy. researchgate.netnih.gov These studies predict the binding energy (often given as a docking score in kcal/mol), with more negative values indicating stronger binding. The simulations also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site.

DNA Interaction: The ability of carbohydrazide derivatives to bind to DNA has also been a subject of molecular docking studies. cmjpublishers.comnih.gov These simulations can predict whether a compound binds in the major or minor groove of the DNA double helix or intercalates between the base pairs. nih.gov The binding affinity is estimated, and specific interactions with the DNA bases are identified.

Table 4: Representative Molecular Docking Results for Pyridine-Carbohydrazide Derivatives with Biological Targets

| Compound Type | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Pyridine-carbohydrazide derivative | EGFR Tyrosine Kinase | -6.0 to -7.0 | Hydrogen bonds with active site residues |

| Pyrimidine-dihydrazone derivative | DNA (Minor Groove) | -7.5 to -9.0 | Hydrogen bonds with DNA bases, groove binding |

| Pyridyl-pyrimidinamine derivative | CDK2/4/6 | -8.0 to -10.0 | Interactions with hinge region amino acids |

Note: These results are illustrative and based on published data for structurally related compounds. The actual binding affinity of this compound would require specific docking studies. researchgate.netnih.govnih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking studies on compounds structurally related to this compound have been instrumental in identifying key amino acid residues and characterizing the nature of the binding sites within various biological targets. For instance, in studies involving pyridine-4-carbohydrazide Schiff base derivatives targeting DNA, molecular docking has successfully identified crucial interactions within the minor groove of the DNA helix. nih.gov The planar structure of the aromatic rings and specific substitution patterns were found to be significant contributors to the binding activity. nih.gov

In the context of enzyme inhibition, research on similar pyridine carbohydrazide derivatives has revealed specific interactions within the active sites of enzymes like CYP51. These studies have highlighted the importance of residues such as Met512, with which a strong hydrogen bond can be formed. nih.gov Furthermore, investigations into pyrazolo-pyrimidinone derivatives bearing a hydrazide moiety have demonstrated high binding affinity towards the epidermal growth factor receptor (EGFR), a well-known anticancer target. nih.gov For other related compounds, such as N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives, key hydrogen bonding interactions have been identified with residues like Cys919, Glu885, and Asp1046 within the active site of VEGFR-2.

These findings collectively suggest that the this compound scaffold has the potential to interact with a range of biological targets through specific interactions with key residues, the nature of which is dictated by the architecture of the binding pocket.

Table 1: Key Interacting Residues for Structurally Related Hydrazide Compounds

| Compound Class | Target | Key Interacting Residues | Reference |

| Pyridine-4-carbohydrazide Schiff Base Derivatives | DNA | Minor Groove | nih.gov |

| Pyridine carbohydrazide derivatives | CYP51 | Met512 | nih.gov |

| Pyrazolo-pyrimidinone-hydrazide derivatives | EGFR | Not specified | nih.gov |

| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives | VEGFR-2 | Cys919, Glu885, Asp1046 |

Analysis of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

The stability of the ligand-receptor complex formed by this compound and its potential biological targets is governed by a combination of non-covalent interactions. Computational studies on analogous compounds have provided a detailed understanding of these forces.

Hydrogen Bonding: This is a critical interaction for carbohydrazide derivatives. The hydrazide moiety itself contains both hydrogen bond donors (N-H groups) and acceptors (C=O group), making it highly capable of forming these interactions. For example, the NH of carbohydrazones has been shown to form hydrogen bonds with amino acids in the active site of the DPP-IV enzyme. nih.gov Similarly, studies on other carbohydrazide derivatives have consistently highlighted the role of hydrogen bonding in their interaction with biological targets. nih.gov

Hydrophobic Interactions: The methyl group and the pyridine ring of this compound can participate in hydrophobic interactions with nonpolar residues within a binding pocket. These interactions are crucial for the initial recognition and anchoring of the ligand within the active site.

π-Stacking Interactions: The aromatic pyridine ring is capable of engaging in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Theoretical studies on the pyridine dimer have shown that antiparallel-displaced and T-shaped geometries are stable, indicating the favorability of these interactions. researchgate.net Such interactions contribute significantly to the binding affinity and specificity of the compound.

Table 2: Types of Molecular Interactions for Pyridine-Carbohydrazide Derivatives

| Interaction Type | Description | Key Structural Features |

| Hydrogen Bonding | Directional interactions between H-bond donors and acceptors. | Hydrazide moiety (-CONHNH2) |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and target. | Methyl group, pyridine ring |

| π-Stacking Interactions | Non-covalent interactions between aromatic rings. | Pyridine ring |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

Conformational Flexibility and Ligand Dynamics within Binding Pockets

MD simulations are crucial for understanding the conformational flexibility of this compound and its behavior within a binding pocket. These simulations can show how the ligand adapts its conformation to best fit the active site, a process that can lead to an increase in binding affinity and stability. Studies on related compounds have demonstrated that significant conformational changes can occur after the initial docking, allowing for more effective interactions with key residues. researchgate.net The inherent flexibility of the carbohydrazide linker allows the pyridine and any substituted phenyl rings to orient themselves optimally within the binding site.

Solvent Effects on Molecular Interactions

The solvent environment plays a critical role in molecular interactions. In computational studies, solvent effects can be treated using either explicit or implicit models. Explicit solvent models surround the solute with individual solvent molecules, providing a detailed and accurate representation of solvation, but at a high computational cost. nih.govgithub.io Implicit solvent models, such as the Generalized Born (GB) model, represent the solvent as a continuum, which is computationally less expensive and can accelerate conformational sampling. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the structure-activity relationship (SAR) of a series of compounds. For derivatives of this compound, these models can help identify the structural features that are crucial for biological activity. By systematically modifying the structure of the parent compound—for example, by adding different substituents to the pyridine ring or modifying the hydrazide moiety—and then performing docking and other computational analyses, researchers can build a predictive SAR model. nih.govmdpi.com

For instance, studies on related pyridine derivatives have shown that the addition of certain functional groups can enhance anticoagulant activity, and these improvements can be correlated with computational energy scores. nih.govnih.gov Similarly, research on N'-[substituted] pyridine-4-carbohydrazides has utilized computational studies to understand the pharmacophoric requirements for anticonvulsant activity. nih.gov These models can quantify the effects of substituents on affinity and guide the synthesis of more potent and selective compounds. github.io

In Silico Screening and Prioritization for Targeted Research

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. nih.govmdpi.com

For a compound like this compound, a virtual library of derivatives can be created and screened against a specific biological target. Molecular docking is a common method used for this purpose, where compounds are ranked based on their predicted binding affinity. nih.gov Furthermore, in silico methods can be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the designed compounds, helping to filter out those with poor drug-like characteristics at an early stage. nih.gov This proactive approach enhances the efficiency of the drug discovery pipeline and increases the likelihood of identifying promising lead candidates for further development. nih.gov

Molecular Interactions and Biological Target Engagement Mechanisms Mechanistic Focus

Elucidation of Antimicrobial and Antitubercular Mechanisms

The antimicrobial and antitubercular efficacy of 4-Methylpyridine-2-carbohydrazide is rooted in its ability to engage with and inhibit vital bacterial enzymes and biosynthetic pathways. The subsequent subsections offer a comprehensive analysis of these mechanisms, supported by a combination of in vitro experiments and computational modeling.

Research has shed light on the capacity of this compound and its derivatives to interact with pivotal bacterial enzymes. For instance, certain analogues have been shown to be potent inhibitors of β-lactamase, an enzyme responsible for conferring bacterial resistance to β-lactam antibiotics. mdpi.com Molecular docking studies suggest that these compounds fit well into the binding pocket of the β-lactamase enzyme, with interactions stabilized by hydrogen bonding and hydrophobic forces. mdpi.com This interaction is crucial for inactivating the enzyme and restoring the efficacy of β-lactam drugs. mdpi.com

Furthermore, while direct studies on this compound are ongoing, the structural similarity to compounds known to target Topoisomerase IV suggests a potential interaction. Topoisomerase IV is a critical bacterial enzyme involved in the decatenation of newly replicated DNA chromosomes. nih.gov Inhibition of this enzyme leads to the failure of daughter cells to separate, ultimately causing bacterial cell death. nih.gov The key event in the action of agents targeting this enzyme is the reversible trapping of the Topoisomerase IV-DNA complex. nih.gov

The bacterial cell wall is a prime target for antimicrobial agents due to its essential role in maintaining cell integrity. Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a key enzyme in the biosynthesis of peptidoglycan, a major component of the cell wall. nih.govnih.gov It is a promising target for antimicrobial agents, and several natural and synthetic compounds have been identified as its inhibitors. nih.gov Derivatives of this compound have been investigated as potential inhibitors of this enzyme. nih.gov The proposed mechanism involves the compound acting as a competitive inhibitor, binding to the active site and blocking the synthesis of glucosamine-6-phosphate, thereby disrupting cell wall formation. nih.govnih.gov

In vitro enzymatic assays are fundamental in quantifying the inhibitory potential of compounds like this compound. These studies measure the concentration of the compound required to reduce the activity of a specific enzyme by half (IC50). For example, derivatives of carbohydrazide (B1668358) have been synthesized and evaluated as inhibitors of various enzymes, with some showing significant inhibitory potential with low IC50 values. mdpi.com

Kinetic studies help to elucidate the mechanism of inhibition. For instance, competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site, has been observed for related compounds. frontiersin.org Such studies have demonstrated that certain inhibitors bind in a concentration-dependent manner, and their inhibition constants (Ki) can be determined. frontiersin.org While specific kinetic data for this compound is still being gathered, a study on 2-amino-4-methylpyridine (B118599) showed it to be a potent competitive inhibitor of inducible NO synthase (NOS II) with respect to arginine. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Related Compounds

| Compound Class | Target Enzyme | Inhibition Metric (IC50/Ki) | Reference |

| Carbohydrazide Derivatives | Dipeptidyl peptidase-IV (DPP-IV) | IC50: 28.13 µM and 34.94 µM | mdpi.com |

| Quinazolinone Derivatives | Carbonic Anhydrase-II (CA-II) | Ki: 13.0 µM and 14.25 µM | frontiersin.org |

| 2-Amino-4-methylpyridine | Inducible NO Synthase (NOS II) | IC50: 6 nM | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the potential for enzyme inhibition.

Computational approaches, particularly molecular docking, have been instrumental in identifying and characterizing the binding of this compound to mycobacterial protein targets. nih.gov These methods are crucial in the search for novel inhibitors of Mycobacterium tuberculosis. nih.govnih.gov A significant amount of this research focuses on biomolecules in metabolic pathways vital for the microorganism's survival. nih.gov

A key target in Mycobacterium tuberculosis is the mycolic acid synthase. Molecular docking studies have been used to assess the potential of modified isoniazid (B1672263) compounds, including those with a pyridine-4-carboxylic acid structure, to interact with this enzyme. These studies predict the binding affinity and the specific interactions, such as hydrogen bonding and pi-stacking, between the compound and the amino acid residues in the active site of the target protein.

DNA Binding and Intercalation Studies

Beyond enzyme inhibition, direct interaction with DNA represents another potential mechanism of action for this compound and its derivatives. cmjpublishers.com Such interactions can disrupt DNA replication and transcription, leading to cell death. cmjpublishers.com

Molecular docking has been employed to predict the binding of pyridine-4-carbohydrazide Schiff base derivatives to DNA. cmjpublishers.com These computational models suggest that the planar aromatic structures of these compounds can bind to the minor groove of the DNA double helix. cmjpublishers.com

These in silico predictions are often validated through spectroscopic methods. cmjpublishers.com UV-visible absorption titration and competitive binding assays with DNA have confirmed that some derivatives bind to the minor groove of genomic DNA. cmjpublishers.com The binding constants (Kb) for these interactions have been calculated, with values in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, and negative Gibbs free energy values indicating spontaneous interactions. cmjpublishers.com

Circular dichroism (CD) spectroscopy is another powerful technique used to monitor structural changes in DNA upon the binding of small molecules. mdpi.com Changes in the CD spectrum of DNA in the presence of a compound can indicate a binding interaction and provide insights into the binding mode, such as intercalation or groove binding. mdpi.com Studies on hybrid pyrazolo-pyrimidinones tethered with hydrazide-hydrazones have utilized CD experiments to suggest stabilization of G-quadruplex DNA structures. nih.gov

Table 2: DNA Binding Characteristics of Pyridine-4-Carbohydrazide Derivatives

| Compound Derivative | Binding Mode | Binding Constant (Kb) (M⁻¹) | Spectroscopic Evidence | Reference |

| INH03, INH09, INH14, INH19 | Minor Groove Binding | 6.3×10⁴ - 7.4×10⁴ | UV-visible Absorption Titration | cmjpublishers.com |

| Pyrazolo-pyrimidinone 5a | G-quadruplex Stabilization | Not specified | Circular Dichroism | nih.gov |

This table summarizes DNA binding data for derivatives of pyridine-4-carbohydrazide.

Characterization of Minor Groove Binding and Binding Constants

The interaction of small molecules with deoxyribonucleic acid (DNA) is a cornerstone of developing new therapeutic agents. Compounds that bind to the minor groove of DNA are of particular interest as they can disrupt protein-DNA interactions and interfere with cellular processes like replication and transcription. nih.gov While direct studies on this compound are limited in the provided research, analysis of structurally related pyridine-carbohydrazide derivatives provides significant insight into its potential binding characteristics.

Research on pyridine-4-carbohydrazide Schiff base derivatives has confirmed a preference for binding to the minor groove of genomic DNA. cmjpublishers.comresearchgate.net This binding is non-covalent, involving forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The concave shape, aromatic rings, and hydrogen bonding capability of these types of molecules are features that favor minor groove binding. nih.gov Spectroscopic investigations, including UV-visible absorption titration and competitive binding assays, are instrumental in confirming this binding mode. cmjpublishers.comresearchgate.net

Binding constants (Kb) quantify the affinity of a ligand for its target. For several pyridine-4-carbohydrazide Schiff base derivatives, these constants have been determined to be in the range of 6.3 × 10⁴ M⁻¹ to 7.4 × 10⁴ M⁻¹. cmjpublishers.comresearchgate.net Other related heterocyclic structures, such as 4,6-dihydrazone pyrimidine (B1678525) derivatives, have shown even stronger binding, with Kb values reaching up to 9.18 × 10⁵ M⁻¹. mdpi.com The negative Gibbs free energy values associated with these interactions indicate that the binding process is spontaneous. cmjpublishers.comresearchgate.net

Table 1: DNA Binding Constants of Related Pyridine-Carbohydrazide Derivatives

| Compound Class | Binding Mode | Binding Constant (Kb) | Reference |

| Pyridine-4-carbohydrazide Schiff Base Derivatives | Minor Groove Binding | 6.3 × 10⁴ - 7.4 × 10⁴ M⁻¹ | cmjpublishers.com, researchgate.net |

| 4,6-Dihydrazone Pyrimidine Derivatives (10a) | Groove Binding & Partial Intercalation | 7.75 × 10⁵ M⁻¹ | mdpi.com |

| 4,6-Dihydrazone Pyrimidine Derivatives (10f) | Groove Binding & Partial Intercalation | 9.18 × 10⁵ M⁻¹ | mdpi.com |

Implications of DNA Interaction for Molecular Recognition and Activity

The binding of a small molecule like this compound to the DNA minor groove has profound implications for its biological activity. The minor groove, while less sterically hindered than the major groove, is crucial for the binding of various regulatory proteins and enzymes essential for DNA replication and transcription. nih.govcmjpublishers.com By occupying space within the minor groove, a ligand can physically obstruct the binding of these essential proteins, thereby disrupting fundamental cellular processes. nih.gov

This disruption of protein-DNA interactions is a key mechanism of action for many anticancer, antimicrobial, and antiparasitic drugs. nih.gov For instance, the antitumor effects of some compounds are derived from their ability to interfere with enzymes like topoisomerases, which modulate DNA topology. nih.gov The interaction is governed by molecular recognition, where the specific shape, charge, and hydrogen-bonding pattern of the ligand complement the structural features of the DNA groove. mdpi.com The affinity and specificity of this binding are critical; a strong and selective interaction enhances the potential efficacy of the compound as a therapeutic agent. cmjpublishers.comresearchgate.net Therefore, the theoretical ability of this compound to act as a DNA minor groove binder positions it as a molecule of interest for the development of agents that target DNA. cmjpublishers.comresearchgate.netnih.gov

Enzyme Inhibition Beyond Antimicrobials

Cholinesterase Inhibition: Mechanisms and Molecular Recognition

Cholinesterases, primarily Acetylcholinesterase (AChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), playing a critical role in terminating nerve impulses. Inhibitors of this enzyme prevent the breakdown of acetylcholine, leading to its accumulation and enhanced signaling at cholinergic synapses. While a valuable mechanism for treating conditions like Alzheimer's disease and myasthenia gravis, there is no direct evidence from the reviewed literature indicating that this compound or its close derivatives are inhibitors of cholinesterase.

Theoretically, if a compound were to inhibit cholinesterase, its molecular recognition would involve binding to the active site of the enzyme. This active site contains two main subsites: an anionic site that binds the quaternary ammonium (B1175870) of acetylcholine and an esteratic site where hydrolysis occurs. An inhibitor would need to possess structural features that allow it to interact with one or both of these sites to block substrate access or catalysis.

Potential Interactions with Other Enzyme Systems and Their Significance

While its effect on cholinesterase is unconfirmed, the structural motifs within this compound suggest potential interactions with other significant enzyme systems. The hydrazone linkage and heterocyclic pyridine (B92270) ring are present in numerous compounds known to be biologically active enzyme inhibitors.

One major class of enzymes targeted by similar heterocyclic compounds are kinases . Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of other heterocyclic systems have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Other kinases potentially targeted by such structures include those in the MAPK signaling pathway (ERK, JNK, p38) and the PI3K/Akt/mTOR pathway, which are central to cell proliferation, survival, and drug resistance. odu.edu

Another potential target is topoisomerase . These enzymes are vital for managing DNA tangling during replication and transcription. Some N-acylhydrazone derivatives are being investigated as potential inhibitors of topoisomerase I and II, a well-established mechanism for anticancer drugs. nih.gov Furthermore, some pyridine derivatives have been suggested to act through the inhibition of dihydrofolate reductase, an enzyme critical for nucleotide synthesis. nih.gov The inhibition of these enzyme systems can halt cell proliferation and induce cell death, highlighting the therapeutic potential of compounds that can engage these targets.

Theoretical Perspectives on Anticancer Activity

Molecular Pathways and Potential Targets for Anticancer Effects

Based on studies of analogous compounds containing pyridine and hydrazone/hydrazide moieties, a theoretical framework for the anticancer activity of this compound can be constructed. The primary mechanism likely involves the induction of apoptosis (programmed cell death) and the halting of the cell cycle, mediated through the modulation of key signaling pathways. nih.govnih.gov

Potential Molecular Pathways:

MAPK Signaling Pathway: This pathway, which includes ERK, JNK, and p38 kinases, is a central regulator of cell growth, differentiation, and stress responses. odu.edu Natural product derivatives have been shown to modulate these cascades, suggesting that compounds like this compound could exert their effects by activating stress-related kinases (JNK, p38) or inhibiting pro-growth signals (ERK). odu.edunih.gov

PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often overactive in cancer cells. Inhibition of this pathway can reduce cell proliferation and survival. odu.edu

p53 Signaling Pathway: The p53 tumor suppressor protein is a master regulator of the cell's response to damage, including DNA damage. Compounds that bind DNA or induce cellular stress can activate p53, leading to cell cycle arrest or apoptosis. nih.gov Pyrazole derivatives have been shown to increase the expression of p53 and its downstream target Bax, a pro-apoptotic protein. nih.gov

Potential Molecular Targets:

DNA: As discussed, direct binding to the DNA minor groove can trigger DNA damage responses and apoptosis. nih.gov

Kinases: Specific kinases such as CDK2, which controls the G1/S phase transition of the cell cycle, are plausible targets. nih.gov Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from replicating. nih.gov

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Studies on related compounds show they can decrease the levels of Bcl-2 and increase Bax, tipping the balance towards apoptosis. nih.gov

Caspases: These are the executioner enzymes of apoptosis. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a common downstream effect of anticancer agents. nih.gov

Design Principles for Modulating Cellular Processes

The strategic design of small molecules capable of precise modulation of cellular processes is a cornerstone of modern medicinal chemistry and chemical biology. The compound this compound serves as a valuable scaffold in this endeavor, with its derivatives demonstrating the potential to interact with various biological targets and influence cellular pathways. The design principles underlying the modulation of cellular processes by this class of compounds are rooted in the strategic manipulation of its chemical structure to achieve desired biological outcomes.

The versatility of the this compound framework allows for the development of derivatives with a broad spectrum of biological activities, including potential applications as anticancer and neuroprotective agents. The core structure, consisting of a pyridine ring substituted with a methyl group and a carbohydrazide side chain, offers multiple points for chemical modification. These modifications are guided by principles of structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Structural Modifications and Biological Activity

Research into derivatives of pyridine carbohydrazide has illuminated several key design principles. For instance, the synthesis of various N'-substituted derivatives has been a common strategy to explore and expand the biological activities of the parent compound. These modifications often involve the condensation of the carbohydrazide with different aromatic or heteroaromatic aldehydes to yield Schiff bases, or acylation to introduce new functional groups.

The choice of substituents on the pyridine ring and the hydrazide moiety is critical in determining the biological target and the nature of the cellular response. For example, the introduction of specific functional groups can influence the compound's ability to act as a kinase inhibitor. In the design of c-Met kinase inhibitors, derivatives of 4-phenoxypyridine (B1584201) have been synthesized and evaluated. nih.gov While not directly this compound, these related structures highlight the importance of the pyridine core in kinase inhibition. The substitution pattern on the pyridine ring and the nature of the linker to another aromatic moiety are key determinants of inhibitory activity. nih.gov

Furthermore, the carbohydrazide group itself is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions can be important for the mechanism of action against certain enzymes. The design of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's has also utilized hydrazone derivatives. In this context, the hydrazone linkage provides a flexible scaffold to connect different pharmacophoric elements, enabling simultaneous interaction with multiple targets such as acetylcholinesterase (AChE). nih.gov

Interactive Data Table: Biological Activities of Pyridine Carbohydrazide Derivatives

| Compound Class | Modification | Biological Target/Activity | Key Findings | Reference |

| N'-substituted Pyridine Carbohydrazides | Varied Aromatic Aldehydes | Anticancer (Prostate Cancer), Antifungal (Candida albicans) | Promising cytotoxic and antifungal activities observed. | researchgate.net |

| 4-Phenoxypyridine Derivatives | Cyclopropanecarboxamide | c-Met Kinase Inhibitor | Compound 26a showed potent c-Met inhibition (IC50 = 0.016 μM) and significant cytotoxicity against cancer cell lines. | nih.gov |

| N-benzyl-acylarylhydrazone Hybrids | Hydroxymethylpiperidine | Acetylcholinesterase (AChE) Inhibitor, Antioxidant, Neuroprotective | Compound PQM-181 (5k) exhibited balanced, selective, and non-competitive AChE inhibition (IC50 = 5.9 μM) and neuroprotective effects. | nih.gov |

Molecular Interactions and Target Engagement

The design principles for modulating cellular processes with this compound derivatives are intrinsically linked to their molecular interactions with biological targets. The pyridine nitrogen can participate in hydrogen bonding or coordination with metal ions within an enzyme's active site. The methyl group at the 4-position of the pyridine ring can provide beneficial steric interactions or influence the electronic properties of the ring system, thereby affecting binding affinity.

The carbohydrazide moiety is a key player in target engagement. The two nitrogen atoms and the oxygen atom can act as a tridentate ligand, forming stable complexes with transition metal ions that are often essential cofactors for enzymes. This chelation can lead to the inhibition of the enzyme and the disruption of a cellular pathway.

The design of these molecules often involves computational modeling to predict their binding modes and affinities. Molecular docking studies can help to visualize how a ligand fits into the active site of a target protein, guiding the rational design of more potent and selective inhibitors. For example, docking studies with EGFR have been used to predict the binding affinity of pyridine carbohydrazide derivatives. researchgate.net

Catalytic Applications of 4 Methylpyridine 2 Carbohydrazide and Its Complexes

Role as Ligands in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. The design of chiral ligands that can effectively transfer stereochemical information to a catalytic center is a key aspect of this field.

Chiral Ligand Design Based on Carbohydrazide (B1668358) Scaffolds